methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate
CAS No.:
Cat. No.: VC17495067
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO2 |
|---|---|
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate |
| Standard InChI | InChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 |
| Standard InChI Key | NCSHKOSBEYDZFY-SECBINFHSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CC1=CC=C(C=C1)F)N |
| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)F)N |
Introduction
Chemical and Physical Properties
Methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate has the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol. The compound’s IUPAC name reflects its stereochemistry at the second carbon (R-configuration) and the substitution pattern on the phenyl ring (4-fluoro). Key spectroscopic identifiers include:
| Property | Value/Descriptor |
|---|---|
| SMILES | COC(=O)C@@HCC1=CC=C(C=C1)F |
| InChIKey | Not explicitly reported |
| Boiling/Melting Point | Data unavailable in sources |
| Solubility | Likely polar organic solvents |
The fluorine atom at the para position of the phenyl ring induces electronic effects that influence both chemical reactivity and interactions with biological targets.
Synthesis and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate typically involves multi-step processes, including amine protection, esterification, and chiral resolution. A generalized synthetic route is outlined below:
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Amino Acid Precursor: Starting from 4-fluorophenylalanine, the amino group is protected (e.g., using Boc anhydride) to prevent side reactions.
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Esterification: The carboxylic acid group is converted to a methyl ester via reaction with methanol in the presence of an acid catalyst.
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Deprotection: Removal of the protecting group yields the free amine, followed by purification using techniques like HPLC or column chromatography.
Critical reaction parameters include:
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Temperature: 0–25°C for esterification to minimize racemization.
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Solvent: Polar aprotic solvents (e.g., DMF, THF) for optimal solubility.
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Catalysts: Acidic conditions (e.g., H₂SO₄) for ester formation.
Analytical validation via ¹H/¹³C NMR and mass spectrometry confirms structural integrity and enantiomeric purity.
Biological Activity and Mechanism
The compound’s biological activity stems from its ability to interact with neurotransmitter receptors and enzymes. Key mechanistic insights include:
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Hydrogen Bonding: The amino group forms hydrogen bonds with active-site residues of target proteins, enhancing binding affinity.
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Fluorine Effects: The 4-fluoro group increases lipophilicity and stabilizes charge-transfer interactions, improving membrane permeability.
Preliminary studies suggest potential roles in modulating dopaminergic and serotonergic pathways, though detailed in vivo data remain scarce.
Applications in Pharmaceutical Research
Methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate is pivotal in:
Drug Design
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Peptidomimetics: Serves as a backbone for designing protease inhibitors and receptor agonists/antagonists.
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Structure-Activity Relationships (SAR): Fluorine substitution at the para position is explored to optimize pharmacokinetic profiles.
Chemical Biology
Comparative Analysis with Structural Analogues
The compound’s activity and reactivity are sensitive to substituent position and stereochemistry:
The R-configuration in the target compound confers superior target selectivity compared to its L-enantiomer .
Future Directions
Research gaps include:
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In Vivo Efficacy Studies: To validate therapeutic potential in neurological disorders.
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Green Synthesis Routes: Developing catalytic asymmetric methods to improve sustainability.
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